Carboxylic Acid pKa Shift: Altered Ionisation vs. Parent P5C
The predicted pKa of the carboxylic acid group in 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is 2.36 ± 0.40 . This value is shifted relative to the experimentally determined pKa of 1.82 for the parent compound 1-pyrroline-5-carboxylic acid (P5C) [1]. The difference of approximately 0.54 log units indicates that at physiologically relevant pH values (e.g., pH 6–7), the methylated compound exists in a different carboxylate-to-acid ratio compared to P5C, which may influence its recognition by transport systems and enzymes that rely on the ionisation state of the substrate.
| Evidence Dimension | Acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 2.36 ± 0.40 (predicted) |
| Comparator Or Baseline | 1-Pyrroline-5-carboxylic acid (P5C): pKa = 1.82 (experimentally determined) |
| Quantified Difference | ΔpKa ≈ +0.54 (target less acidic than P5C) |
| Conditions | Target: computed prediction (Chem960); Comparator: experimental determination at 25 °C (Wikipedia/ChemAxon) |
Why This Matters
Different ionisation dictates whether the compound is recognised as a substrate by pH-sensitive transporters or PYCR1, making the methylated analog a distinct chemical probe rather than a mere P5C surrogate.
- [1] Wikipedia. 1-Pyrroline-5-carboxylic acid — Acidity (pKa) data. View Source
